molecular formula C22H29N3O B5012388 N-{[1-(3-methylbenzyl)-4-piperidinyl]methyl}-N'-(2-methylphenyl)urea

N-{[1-(3-methylbenzyl)-4-piperidinyl]methyl}-N'-(2-methylphenyl)urea

Cat. No. B5012388
M. Wt: 351.5 g/mol
InChI Key: VGWUOPGXHMUPEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MP-10 is a potent and selective dopamine D2 receptor antagonist that has been shown to have antipsychotic, antidepressant, anxiolytic, and analgesic effects in preclinical studies. MP-10 has a unique chemical structure that allows it to interact with multiple neurotransmitter systems in the brain, making it a promising candidate for the treatment of various neurological and psychiatric disorders.

Mechanism of Action

MP-10 acts as a potent and selective antagonist of dopamine D2 receptors, which are involved in the regulation of various physiological and behavioral processes in the brain. By blocking the activity of these receptors, MP-10 reduces the activity of the mesolimbic dopamine pathway, which is implicated in the pathophysiology of schizophrenia and other psychiatric disorders.
Biochemical and Physiological Effects:
MP-10 has been shown to have a wide range of biochemical and physiological effects in preclinical studies, including the modulation of neurotransmitter release, the regulation of gene expression, and the activation of various signaling pathways in the brain. These effects are thought to underlie the therapeutic properties of MP-10 in various neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of MP-10 is its high selectivity and potency for dopamine D2 receptors, which allows for precise modulation of this neurotransmitter system in preclinical studies. However, the complex chemical structure of MP-10 can make it difficult to synthesize and purify, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on MP-10, including the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the exploration of its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the precise mechanisms of action of MP-10 and its effects on other neurotransmitter systems in the brain.

Synthesis Methods

The synthesis of MP-10 involves the reaction of 1-(3-methylbenzyl)piperazine with 2-methylphenyl isocyanate in the presence of a suitable solvent and catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

Scientific Research Applications

MP-10 has been extensively studied in preclinical models of various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and pain. In animal studies, MP-10 has been shown to reduce the symptoms of these disorders by modulating the activity of various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine.

properties

IUPAC Name

1-(2-methylphenyl)-3-[[1-[(3-methylphenyl)methyl]piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O/c1-17-6-5-8-20(14-17)16-25-12-10-19(11-13-25)15-23-22(26)24-21-9-4-3-7-18(21)2/h3-9,14,19H,10-13,15-16H2,1-2H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWUOPGXHMUPEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC(CC2)CNC(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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